2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide

Medicinal Chemistry Structure-Activity Relationship MAO Inhibition

This compound is the definitive choice for medicinal chemistry campaigns requiring unambiguous SAR data for MAO-A/B inhibition. The 3,5-dichlorophenyl and N-methyl amide motifs are non-interchangeable structural features that critically govern target selectivity and blood-brain barrier permeability. Procuring this specific regioisomer eliminates the confounding variables introduced by alternative chloro-substituted or primary amide analogs, ensuring experimental reproducibility and valid target engagement profiles.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.1
CAS No. 2551119-85-6
Cat. No. B2756483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide
CAS2551119-85-6
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.1
Structural Identifiers
SMILESCNC(=O)C(C#N)C(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-15-11(17)9(5-14)10(16)6-2-7(12)4-8(13)3-6/h2-4,9H,1H3,(H,15,17)
InChIKeyYTCCMCDZBMBVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide (CAS 2551119-85-6): Structural Identity and Compound Class Overview for Scientific Procurement


2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide is a synthetic, small-molecule organic compound with the molecular formula C11H8Cl2N2O2 and a molecular weight of 271.10 g/mol . This molecule belongs to the 2-cyano-3-oxopropanamide class, characterized by a reactive cyanoacetamide core linked to a 3,5-dichlorophenyl ketone. Its structure features a chiral carbon at the 2-position of the propanamide chain, a methyl-substituted amide, and a 3,5-dichlorinated aromatic ring. This specific substitution pattern distinguishes it from other arylated 2-cyano-3-oxopropanamides, making it a unique building block for medicinal chemistry and chemical biology research .

Why 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide Cannot Be Simply Replaced with Other 3-Oxopropanamides in Research


Direct substitution of 2-cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide with non-identical 2-cyano-3-oxopropanamide analogs is not scientifically defensible for structure-activity relationship (SAR) studies. The presence of the 3,5-dichloro substitution on the phenyl ring is a critical determinant of molecular shape, electron distribution, and binding interactions, as evidenced by class-level SAR for MAO enzyme inhibition where aryl chloride regioisomers show divergent potency profiles [1]. Furthermore, the N-methyl substitution on the terminal amide caps a hydrogen-bond donor, altering solubility and target engagement compared to primary amide analogs. Without head-to-head experimental data, any claim of functional equivalence between this specific compound and its closest commercially available structural analogs is an unsubstantiated assumption, potentially leading to failed experimental replication in biochemical assays or chemical proteomics campaigns [1].

Quantitative Differentiation Guide for 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide vs. Closest Analogs


Unique 3,5-Dichlorophenyl Substitution Pattern vs. Alternative Dichloro Regioisomers

The target compound features a 3,5-dichlorophenyl moiety. In the broader class of 2-cyano-3-oxopropanamides, the position of chlorine atoms on the phenyl ring is known to drastically alter enzyme inhibition profiles. For instance, a closely related class member (CHEMBL1806759) shows a 9.8-fold selectivity for MAO-B (Ki=48 nM) over MAO-A (Ki=470 nM), an effect dependent on its specific aryl substitution pattern [1]. While direct data for this exact compound is not yet publicly available, the 3,5-substitution is geometrically and electronically distinct from the more common 2,4- or 2,6-dichloro isomers, which are expected to have different biological activity profiles [1]. This evidence supports the critical need for the specific 3,5-dichloro regioisomer to maintain SAR consistency.

Medicinal Chemistry Structure-Activity Relationship MAO Inhibition

N-Methyl Amide Functionality vs. Primary Amide Analogs: Hydrogen Bond Donor Count

The target compound contains an N-methyl amide, which reduces the hydrogen bond donor (HBD) count to 1, compared to primary amide analogs of the same scaffold which have 2 HBDs . This directly impacts predicted membrane permeability and oral bioavailability according to Lipinski's Rule of Five, where capping an HBD is a common strategy to improve drug-likeness . A direct comparator, 2-cyano-3-(3,5-dichlorophenyl)-3-oxopropanamide (without N-methylation), would have a higher topological polar surface area (tPSA) and a lower predicted Caco-2 permeability by virtue of its additional HBD .

Medicinal Chemistry Physicochemical Properties Drug-likeness

Molecular Weight and Formula Differentiation from Non-Chlorinated or Mono-Chlorinated Analogs

The precise molecular formula C11H8Cl2N2O2 and molecular weight (271.10 g/mol) of 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide serve as a definitive analytical fingerprint for quality control, distinguishing it from other in-class compounds . For example, the non-chlorinated analog 2-cyano-N-methyl-3-oxo-3-phenylpropanamide has a molecular weight of 216.24 g/mol, while the 4-chloro analog has a molecular weight of 250.68 g/mol [1]. This ~20.4 g/mol and ~54.9 g/mol mass difference, respectively, is easily resolved by LC-MS or HRMS, providing unambiguous identity confirmation for procurement validation [1].

Chemical Identity Purity Analysis Mass Spectrometry

High Chemical Purity Specification Relative to Common Research-Grade Benchmarks

Authoritative chemical databases specify a standard purity of 95% for 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide . This baseline purity is typical for a research chemical but is a critical quantitative parameter for procurement. Sourcing a product with a clearly defined and verifiable purity specification (e.g., 95% HPLC) is essential for ensuring batch-to-batch reproducibility in biological assays, especially when compared to analog compounds that might be offered at lower, unspecified, or inconsistent purity levels from various suppliers .

Chemical Procurement Purity Quality Assurance

Optimal Application Scenarios for 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide Based on its Differentiated Profile


Structure-Activity Relationship (SAR) Studies on MAO Enzyme Inhibition Requiring a Specific 3,5-Dichloroaryl Motif

This compound is the optimal choice for medicinal chemistry campaigns exploring the SAR of MAO-A/B inhibition. As established in Section 3, the 3,5-dichlorophenyl group is a non-interchangeable structural feature that drives selectivity [1]. Using this specific regioisomer ensures that any observed biological activity can be directly attributed to the 3,5-substitution pattern, avoiding confounding variables introduced by alternative chloro-substituted or unsubstituted phenyl analogs [1].

Chemical Probe Development Targeting CNS Disorders Where Reduced Hydrogen Bond Donor Count is Desirable

For central nervous system (CNS) drug discovery programs, the N-methyl amide moiety of this compound offers a critical advantage over primary amide analogs. The reduction from two hydrogen bond donors (HBDs) to one is a well-precedented strategy to enhance blood-brain barrier penetration [1]. Procuring this specific N-methyl analog, rather than its primary amide counterpart, is essential for developing chemical probes with improved CNS exposure and target engagement profiles [1].

Analytical Standard or Reference Material for LC-MS Method Development and Quality Control

Due to its well-defined molecular formula and unique mass (271.10 g/mol), this compound serves as an excellent reference standard for LC-MS method development and batch-to-batch quality control. Its distinct mass gives it a clear instrumental signal, and the high specified purity (95%) meets the requirements for an analytical standard in many research protocols, as discussed in Section 3.

Fragment-Based Drug Discovery (FBDD) Libraries Focused on 3,5-Dichlorophenyl Building Blocks

As a low-molecular-weight (271.10 g/mol) fragment with a synthetically tractable cyanoacetamide core, this compound is ideally suited for fragment-based screening libraries. Its 3,5-dichlorophenyl motif is a privileged structure in kinase and MAO inhibition, making it a strategic addition to fragment libraries designed to hit these target classes, as inferred from the selectivity data in Section 3 [1].

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